molecular formula C15H18N2O4S B11083720 5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11083720
M. Wt: 322.4 g/mol
InChI Key: QOPFIZUWTKMKDA-UHFFFAOYSA-N
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Description

5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, acetic acid, and chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thioxo group.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s structural similarity to other biologically active molecules suggests it could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is not well-understood. it is likely to interact with specific molecular targets and pathways, similar to other pyrimidinedione derivatives. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to the presence of the 2,4-dimethoxybenzyl and thioxo groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(2,4-dimethoxyphenyl)methyl]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H18N2O4S/c1-16-13(18)11(14(19)17(2)15(16)22)7-9-5-6-10(20-3)8-12(9)21-4/h5-6,8,11H,7H2,1-4H3

InChI Key

QOPFIZUWTKMKDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=S)C)CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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